(+)-Frullanolide

Description

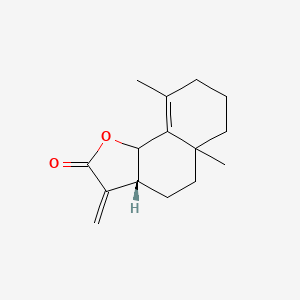

Structure

2D Structure

3D Structure

Properties

CAS No. |

40776-40-7 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13?,15?/m1/s1 |

InChI Key |

PJPHIAMRKUNVSU-NUYPLMSZSA-N |

Isomeric SMILES |

CC1=C2C3[C@H](CCC2(CCC1)C)C(=C)C(=O)O3 |

Canonical SMILES |

CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |

Origin of Product |

United States |

Overview of + Frullanolide As a Naturally Occurring Sesquiterpene Lactone

(+)-Frullanolide is a naturally occurring sesquiterpene lactone, a class of secondary metabolites found predominantly in certain plant families and liverworts. vulcanchem.comontosight.ai Its chemical structure is characterized by a 15-carbon skeleton, which includes a fused bicyclic benzofuranone ring system. vulcanchem.com Key structural features include a methylidene group at position 3 and methyl substituents at positions 5a and 9. vulcanchem.com The stereochemistry of this compound is crucial to its biological activity. vulcanchem.comontosight.ai

This compound is primarily isolated from liverworts of the genus Frullania, such as Frullania tamarisci and Frullania dilatata. vulcanchem.comnih.gov In these organisms, it is believed to function as a defense mechanism against herbivores and pathogens. vulcanchem.com The molecular formula for this compound is C₁₅H₂₀O₂. vulcanchem.com

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| IUPAC Name | (3aS,5aR,9bR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g] mdpi.combenzofuran-2-one nih.gov |

| Molecular Formula | C₁₅H₂₀O₂ vulcanchem.com |

| Molecular Weight | 232.32 g/mol vulcanchem.comnih.gov |

| CAS Number | 40776-40-7 |

Significance of Sesquiterpene Lactones in Natural Product Chemistry and Biological Applications

Phytochemical Identification of Botanical Sources

The presence of frullanolide (B1214250) has been documented in several botanical sources. The specific enantiomer, whether (+) or (-), often varies depending on the plant species, a phenomenon of significant chemotaxonomic interest.

Grangea maderaspatana (L.) Poir., a flowering plant in the Asteraceae family, is a known source of eudesmanolide sesquiterpenes. vliz.beiabcd.org.in Phytochemical analyses of this plant have successfully isolated several related compounds. However, it is noteworthy that studies have specifically identified (-)-Frullanolide and its derivative, (-)-7α-hydroxyfrullanolide, from the entire plant, rather than the (+) enantiomer. amazonaws.com Frullanolide isolated from G. maderaspatana has been investigated for its potential anti-breast cancer properties. stuartxchange.orgnih.gov

Grangea maderaspatana| Compound Name | Chemical Class | Plant Part | Reference |

|---|---|---|---|

| (-)-Frullanolide | Sesquiterpene lactone (Eudesmanolide) | Entire plant | amazonaws.com |

| (-)-7α-hydroxyfrullanolide | Sesquiterpene lactone (Eudesmanolide) | Entire plant | amazonaws.com |

| Grangolide | Sesquiterpene lactone | Entire plant | amazonaws.com |

| Chondrillasterol | Sterol | Entire plant | amazonaws.com |

| Strictic acid | Terpenoid | Entire plant | amazonaws.com |

| Auranamide | Phenylalanine derivative | Aerial Part | amazonaws.com |

The liverwort genus Frullania is a prominent source of frullanolides, and these compounds are considered important chemical markers for the Frullaniaceae family. mdpi.compsu.edu A remarkable characteristic of this genus is that different species biosynthesize different enantiomers of frullanolide. clockss.org

(+)-Frullanolide : This enantiomer has been isolated from Frullania dilatata and Frullania brasiliensis. psu.educlockss.orgfortunejournals.com

(-)-Frullanolide : The opposite enantiomer, (-)-frullanolide, is characteristic of Frullania tamarisci and Frullania nisquallensis. fortunejournals.comnih.govwikipedia.org

These sesquiterpene lactones are responsible for the allergenic contact dermatitis reported in individuals, such as forestry workers, who come into contact with these liverworts. psu.edunih.gov

Frullania| Species | Enantiomer Isolated | Reference |

|---|---|---|

| Frullania dilatata | This compound | clockss.orgfortunejournals.com |

| Frullania brasiliensis | This compound | mdpi.compsu.edu |

| Frullania tamarisci | (-)-Frullanolide | clockss.orgfortunejournals.comnih.gov |

| Frullania nisquallensis | (-)-Frullanolide | wikipedia.org |

Advanced Chromatographic and Spectroscopic Techniques for Isolation

The isolation of this compound from its natural sources is a multi-step process that relies on advanced separation and analytical methods.

Chromatographic Techniques: The general procedure begins with the extraction of the raw plant material, typically using an organic solvent such as ether or chloroform. iabcd.org.inmdpi.compsu.edu The resulting crude extract is a complex mixture of numerous compounds. To separate this compound from this mixture, various chromatographic methods are employed.

Column Chromatography (CC): The crude extract is often first subjected to open column chromatography, using a stationary phase like silica (B1680970) gel, for initial fractionation. mdpi.com This step separates compounds based on their polarity, simplifying the mixture into several fractions.

High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using HPLC. mdpi.comnih.gov This high-resolution technique allows for the fine separation of structurally similar compounds, yielding pure this compound. Semi-preparative HPLC is often used to isolate compounds in milligram quantities for structural analysis and bioassays. mdpi.com

Spectroscopic Techniques: Once a pure compound is isolated, its chemical structure must be unequivocally identified. This is accomplished using a combination of spectroscopic methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (both ¹H and ¹³C) is the most powerful tool for elucidating the detailed molecular structure, providing information about the carbon-hydrogen framework and the connectivity of atoms. psu.edunih.gov

Mass Spectrometry (MS): MS provides the precise molecular weight and elemental composition of the compound, which is crucial for determining its molecular formula. solubilityofthings.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the γ-lactone ring in frullanolide. solubilityofthings.comuvic.ca

Comparative Analysis of Enantiomeric Isolation and Occurrence

The existence of natural products as enantiomers is a fascinating aspect of stereochemistry. While living organisms often produce only one of a pair of enantiomers due to the stereospecificity of enzymes, the occurrence of both (+) and (-) forms of frullanolide in different species of the same genus is a notable exception. clockss.orgscience-revision.co.uknih.gov

The differential occurrence of this compound in F. dilatata and (-)-Frullanolide in F. tamarisci highlights that the biosynthetic pathways in these closely related species are stereochemically distinct. clockss.org This stereospecificity is of great interest for chemosystematics, the study of chemical variation in relation to taxonomy.

The separation of enantiomers, known as chiral resolution, is a critical step in their analysis. libretexts.org Since enantiomers have identical physical properties (e.g., boiling point, polarity), standard chromatographic techniques like silica gel column chromatography cannot separate them. libretexts.org Therefore, specialized methods are required:

Chiral Chromatography: The most effective modern technique for separating enantiomers is enantioselective HPLC, which uses a Chiral Stationary Phase (CSP). mdpi.comsymeres.com These columns are designed to interact differently with each enantiomer, causing one to be retained longer than the other, thus enabling their separation and isolation. This method is essential for obtaining optically pure samples of both (+)- and (-)-Frullanolide for comparative studies.

Biosynthetic Pathways and Precursor Incorporation Studies of + Frullanolide

Elucidation of Isoprenoid Precursors in Sesquiterpene Lactone Biosynthesis

Sesquiterpene lactones are C15 compounds derived from three five-carbon isoprene (B109036) units. wikipedia.org The biosynthesis of these fundamental units occurs through two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. mdpi.com Both pathways produce the isomeric five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

These C5 units are the foundational building blocks for all terpenoids. For the synthesis of sesquiterpenes, one molecule of DMAPP condenses with two molecules of IPP. mdpi.com This sequential condensation reaction is catalyzed by farnesyl diphosphate synthase (FDS), resulting in the formation of the 15-carbon intermediate, farnesyl pyrophosphate (FPP). mdpi.com FPP is the universal and direct precursor for all sesquiterpenes and sesquiterpenoids, including (+)-Frullanolide. researchgate.netwur.nl The generation of FPP represents a critical branch point in terpenoid metabolism, directing carbon flux towards the production of this large and diverse class of natural products. mdpi.com

Table 1: Key Precursors in this compound Biosynthesis

| Precursor | Carbon Atoms | Biosynthetic Pathway(s) | Role |

|---|---|---|---|

| Isopentenyl Diphosphate (IPP) | C5 | MVA & MEP | Isoprenoid building block. researchgate.net |

| Dimethylallyl Diphosphate (DMAPP) | C5 | MVA & MEP | Isoprenoid building block/starter unit. researchgate.net |

| Farnesyl Pyrophosphate (FPP) | C15 | Condensation of IPP and DMAPP | Universal precursor for all sesquiterpenoids. wikipedia.orgwur.nl |

Enzymatic Mechanisms and Regulatory Elements in Frullanolide (B1214250) Biosynthesis

The conversion of the linear precursor FPP into the complex cyclic structure of this compound involves a cascade of highly specific enzymatic reactions. The first committed step in sesquiterpene lactone biosynthesis is the cyclization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs). mdpi.comwur.nl For many sesquiterpene lactones, this involves the formation of a germacrene intermediate, such as germacrene A. wur.nlnih.gov

Following cyclization, the hydrocarbon backbone undergoes a series of post-cyclization modifications, primarily oxidation and hydroxylation reactions. These steps are predominantly carried out by cytochrome P450-dependent monooxygenases (CYPs), which introduce oxygen functionalities at specific positions on the molecule. mdpi.com These modifications are crucial for creating the characteristic features of the frullanolide skeleton and for the formation of the γ-lactone ring, a defining feature of sesquiterpene lactones. nih.gov The biosynthesis is believed to proceed through intermediates like (+)-costunolide, which then undergoes further enzymatic transformations to yield the final frullanolide structure. wur.nl

The entire biosynthetic pathway is tightly regulated at the genetic level. researchgate.net The expression of the genes encoding biosynthetic enzymes, such as STPS and CYPs, is controlled by various regulatory elements, including transcription factors. researchgate.netnih.gov These protein regulators can be pathway-specific, activating the expression of all genes required for a particular compound's synthesis, or they can be part of a broader regulatory network that responds to developmental cues or environmental stimuli. psu.eduwikipedia.org For example, transcription factors from families like WRKY and bZIP have been implicated in controlling the biosynthesis of other terpenoids, suggesting similar mechanisms may govern frullanolide production. researchgate.net

Table 2: Key Enzyme Classes and Regulatory Factors

| Component Type | Example | Function |

|---|---|---|

| Enzyme | Sesquiterpene Synthase (STPS) | Catalyzes the cyclization of FPP to form the initial carbon skeleton. mdpi.com |

| Enzyme | Cytochrome P450 Monooxygenase (CYP) | Performs oxidation and hydroxylation reactions to modify the skeleton and form the lactone ring. mdpi.com |

| Regulatory Element | Transcription Factors (e.g., WRKY, bZIP) | Bind to gene promoters to control the rate of transcription of biosynthetic enzymes. researchgate.net |

Metabolic Engineering Approaches for Enhanced Frullanolide Production in Plant Systems

Given the potential applications of sesquiterpene lactones, there is significant interest in using metabolic engineering to increase their production. mdpi.com Metabolic engineering involves the targeted modification of an organism's genetic and regulatory processes to enhance the output of a specific substance. wikipedia.org Several strategies can be applied to boost the production of this compound in plant systems or in heterologous hosts like yeast (Saccharomyces cerevisiae). researchgate.net

One common approach is the overexpression of genes encoding rate-limiting enzymes in the biosynthetic pathway. wikipedia.org This could include the gene for FPP synthase (FDS) to increase the pool of the direct precursor, or the specific STPS and CYPs responsible for frullanolide synthesis. researchgate.net Another strategy involves blocking or downregulating competing metabolic pathways that also use FPP as a substrate, thereby redirecting more carbon flux towards sesquiterpene lactone production. wikipedia.org

Furthermore, heterologous expression offers a promising alternative to extraction from natural plant sources. researchgate.net This involves transferring the entire biosynthetic pathway for this compound into a microbial host, such as yeast or E. coli. These microorganisms can be cultivated in large-scale fermenters under controlled conditions, potentially offering a more sustainable and scalable production platform. researchgate.netmdpi.com Success in this area relies on the successful expression and function of plant-derived enzymes in the microbial host. researchgate.net

Table 3: Metabolic Engineering Strategies for Enhanced Frullanolide Production

| Strategy | Description | Objective |

|---|---|---|

| Overexpression of Key Enzymes | Increasing the cellular levels of rate-limiting enzymes like FDS or STPS. wikipedia.org | To increase the catalytic throughput at bottleneck steps in the pathway. |

| Blocking Competing Pathways | Using techniques like gene silencing (e.g., RNAi) to reduce the activity of pathways that consume FPP. wikipedia.org | To increase the availability of the precursor FPP for frullanolide synthesis. |

| Heterologous Production | Introducing the frullanolide biosynthetic genes into a microbial host like S. cerevisiae. researchgate.net | To create a scalable and controllable production system independent of the native plant. |

| Targeting Regulatory Networks | Modifying transcription factors that control the expression of the entire biosynthetic pathway. researchgate.net | To achieve coordinated upregulation of all necessary biosynthetic genes. |

Synthetic Strategies and Methodological Advancements for + Frullanolide

Total Synthesis Approaches to Racemic and Enantiopure Frullanolide (B1214250)

The total synthesis of frullanolide has been accomplished through multiple routes, initially targeting the racemic compound, (±)-Frullanolide, and later evolving to the asymmetric synthesis of the naturally occurring (+)-enantiomer. mindat.orgacs.org The first asymmetric total syntheses of (+)-frullanolide and the related (+)-eudesmadiene-12,6-olide were successfully achieved, definitively establishing the absolute configurations of these natural products. nih.govacs.org This was accomplished in 13 synthetic steps starting from 4-bromo-2-methoxyphenol (B1221611). nih.gov

A primary challenge in frullanolide synthesis is the controlled construction of the α-methylene-γ-lactone functionality and the stereocenters of the decalin core. To address this, methodologies emphasizing stereoselectivity and regioselectivity have been paramount.

One key strategy involved a nickel-promoted cyclization/carbonylation process, which enabled a stereospecific synthesis of the target lactone structure. acs.org In an enantioselective approach, an asymmetric Diels-Alder reaction between a chiral furan (B31954) and a dienophile derived from 4-bromo-2-methoxyphenol was used. ethernet.edu.et This reaction proceeded with high chemo-, regio-, and stereoselectivity to furnish a key bicyclo[2.2.2]octenone intermediate, which set the stage for the synthesis of this compound. ethernet.edu.et Another approach to control stereochemistry focused on the lactonization of β,γ-unsaturated carboxylic acids, though this can be challenging as it often constitutes a geometrically disfavored 5-Endo-Trig process. tandfonline.com The development of methods to circumvent the formation of undesirable stereo- and regioisomers during the creation of the α-methylene-γ-lactone has been a significant advancement. tandfonline.comtandfonline.com

The quest for synthetic efficiency and selectivity has driven the application of novel reagents and reaction cascades. Organoselenium chemistry and radical cyclization reactions have proven particularly effective in the synthesis of the frullanolide framework.

| Reagent/Method | Purpose | Reference |

| 2-Phenylselenopropanoic Acid | Synthon for the α-methylene-γ-lactone moiety. | tandfonline.comthieme-connect.com |

| Bromomethylphenyl Selenide | Used in a model study for the α-methylene-γ-lactone unit. | tandfonline.com |

Radical Closure: A distinct approach to the synthesis of (±)-Frullanolide utilized a radical closure reaction as the key strategic step. ualberta.caacs.org This strategy demonstrates the power of radical cyclizations in constructing complex carbocyclic systems. nih.gov The application of this method provided an effective route to the core structure of frullanolide. ualberta.caacs.org

| Reagent/Method | Purpose | Reference |

| Radical Closure | Key step for the formation of the carbocyclic framework. | ualberta.caacs.orgnih.gov |

Formal Synthesis and Fragment Coupling Strategies

Formal syntheses, where a known intermediate that has previously been converted to the final natural product is synthesized, represent a strategic approach to complex molecules. A formal synthesis of frullanolide has been proposed, identifying the (R,R)-enantiomer of dimethyloctalone as a potential precursor. orgsyn.org Another report also details a formal total synthesis of (±)-frullanolide. juniperpublishers.com Fragment coupling strategies, which involve the late-stage union of complex molecular fragments, are also central to many synthetic plans, allowing for convergent and efficient assembly of the final target.

| Synthesis | Key Features | Overall Yield | Number of Steps | Reference |

| (±)-Frullanolide | Use of selenium reagents; high regioselectivity. | 27% | 7 | tandfonline.comtandfonline.com |

| This compound | First asymmetric synthesis; determines absolute configuration. | Not specified | 13 | nih.gov |

Biological Activities and Molecular Mechanisms of Action of + Frullanolide and Its Analogs

Investigations into Anticancer Activities of (+)-Frullanolide

This compound, a eudesmanolide sesquiterpene lactone, has been the subject of scientific investigation for its potential anticancer properties. Research has focused on its efficacy in various cancer cell lines, its influence on cell cycle progression, and its ability to induce programmed cell death, or apoptosis.

In Vitro Efficacy in Cancer Cell Lines

Studies have demonstrated the cytotoxic effects of this compound and its derivatives against several human breast cancer cell lines. The compound's effectiveness is typically measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a substance needed to inhibit a biological process by half.

This compound has shown notable anti-breast cancer activity against cell lines such as MDA-MB-468, MCF-7, and MDA-MB-231. mdpi.comnih.gov Specifically, it exhibited strong activity against the triple-negative breast cancer (TNBC) cell line MDA-MB-468. nih.gov The IC50 values after 72 hours of treatment vary across the cell lines, suggesting differential sensitivity to the compound. mdpi.comnih.gov For instance, one study reported IC50 values of 34.61 µM for MDA-MB-468, 46.23 µM for MCF-7, and 53.20 µM for MDA-MB-231 cells. mdpi.com Another study found IC50 values of 8.04 µg/ml for MDA-MB-468, 10.74 µg/ml for MCF-7, and 12.36 µg/ml for MDA-MB-231 cells. nih.govresearchgate.net

A derivative, 7-α-hydroxyfrullanolide (7HF), has also been assessed for its anticancer effects. mdpi.com It demonstrated potent activity against MDA-MB-468 cells, with an IC50 value lower than that of the parent frullanolide (B1214250), indicating greater potential for reducing cell viability in this specific cell line. mdpi.com

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Breast Cancer Cell Lines after 72h Treatment

| Cell Line | Characteristics | This compound IC50 (µM) mdpi.com | This compound IC50 (µg/ml) nih.govresearchgate.net |

|---|---|---|---|

| MDA-MB-468 | Triple-Negative (ER-, PR-, HER2-) | 34.61 | 8.04 ± 2.69 |

| MCF-7 | ER+, PR+ | 46.23 | 10.74 ± 0.86 |

| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 53.20 | 12.36 ± 0.31 |

Mechanisms of Cell Cycle Modulation

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. This compound and its analogs have been shown to interfere with this process, specifically by causing an arrest at the G2/M phase checkpoint.

Research on the analog 7-α-hydroxyfrullanolide (7HF) has revealed that it can induce cell cycle arrest at the G2/M transition point in triple-negative breast cancer cells. mdpi.compeerj.com This phase is a critical checkpoint that ensures a cell is ready for mitosis (M phase). By halting the cell cycle at this stage, the compound prevents the proliferation of cancer cells. mdpi.com This G2/M arrest is a key part of the molecular mechanism behind the compound's anticancer activity. peerj.com

The progression through the cell cycle is tightly controlled by a complex network of proteins, including cyclins and cyclin-dependent kinases (Cdks). The G2/M checkpoint is specifically regulated by the Cdk1/Cyclin B1 complex. nih.gov

Studies on 7-α-hydroxyfrullanolide (7HF) have shown that its induction of G2/M arrest is mediated by the modulation of several key checkpoint proteins. mdpi.com The mechanism involves the upregulation of the expression of Bub3, a component of the spindle assembly checkpoint. mdpi.com Furthermore, 7HF treatment leads to an increase in Cyclin B1 and phosphorylated Cdk1 (Tyr 15). mdpi.com The phosphorylation of Cdk1 at this site keeps the Cdk1/Cyclin B1 complex inactive, thereby preventing entry into mitosis and causing the G2/M arrest. mdpi.com Additionally, the expression of the cyclin-dependent kinase inhibitor p21 is upregulated in a p53-independent manner, contributing to the cell cycle block. mdpi.com

Apoptosis Induction Pathways

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or cancerous cells. A key strategy in cancer therapy is to induce apoptosis in tumor cells. This compound has been shown to trigger this process in breast cancer cells through distinct signaling pathways. nih.govnih.gov

The tumor suppressor protein p53 plays a crucial role in regulating cell death and is often mutated in cancer. Research indicates that this compound can induce apoptosis through both p53-dependent and p53-independent mechanisms, depending on the genetic background of the cancer cell line. nih.govnih.gov

In the MCF-7 breast cancer cell line, which has wild-type p53, this compound appears to induce apoptosis via a p53-independent pathway. nih.govnih.gov Conversely, in the MDA-MB-468 and MDA-MB-231 cell lines, the apoptotic mechanism has been identified as p53-dependent. nih.govnih.gov The analog 7-α-hydroxyfrullanolide has also been linked to the upregulation of p21 in a p53-independent fashion, which can contribute to apoptosis. mdpi.com This ability to trigger apoptosis regardless of the p53 status is significant, as many tumors have mutations in the p53 gene, making them resistant to certain therapies. mdpi.com

Table 2: Apoptotic Pathway of this compound in Different Breast Cancer Cell Lines

| Cell Line | p53 Status | Apoptotic Pathway nih.govnih.gov |

|---|---|---|

| MCF-7 | Wild-Type | p53-Independent |

| MDA-MB-468 | Mutant | p53-Dependent |

| MDA-MB-231 | Mutant | p53-Dependent |

Modulation of Apoptotic and Anti-apoptotic Proteins (e.g., Bax, Bcl-2, Caspases)

This compound and its analogs have been shown to influence the delicate balance between pro-apoptotic and anti-apoptotic proteins, which is a critical factor in determining cell fate. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic members, such as Bcl-2 itself, and pro-apoptotic members, like Bcl-2-associated X protein (Bax). frontiersin.orgmdpi.comnih.gov The ratio of these opposing proteins is a key determinant for cell survival or death; an increase in the Bax/Bcl-2 ratio makes a cell more susceptible to apoptosis. nih.gov

Research indicates that certain therapeutic compounds can induce apoptosis by increasing the expression of Bax while simultaneously reducing the levels of the anti-apoptotic Bcl-2. nih.gov This shift in balance disrupts the mitochondrial outer membrane, a crucial step in the intrinsic apoptotic pathway. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria. mdpi.com

Following these mitochondrial events, a cascade of cysteine-aspartic proteases, known as caspases, is activated. mdpi.comnih.gov Caspases are the primary executioners of apoptosis. mdpi.com The apoptotic pathway culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for cleaving various cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.comnih.gov Studies on compounds structurally related to this compound have demonstrated an increase in the Bax/Bcl-2 ratio and a subsequent elevation in caspase-3/7 activity, signifying the induction of apoptosis. nih.gov

Table 1: Key Apoptotic and Anti-apoptotic Proteins Modulated by Bioactive Compounds

| Protein Family | Protein | Function | Effect of Pro-Apoptotic Compounds |

| Bcl-2 Family | Bax | Pro-apoptotic; promotes mitochondrial membrane permeabilization. frontiersin.orgnih.gov | Upregulation of expression. nih.gov |

| Bcl-2 Family | Bcl-2 | Anti-apoptotic; inhibits apoptosis and ensures cell survival. frontiersin.orgmdpi.com | Downregulation of expression. nih.gov |

| Caspases | Caspase-3/7 | Executioner caspases; cleave cellular substrates to execute apoptosis. mdpi.com | Activation is increased. nih.gov |

Involvement of Intrinsic and Extrinsic Apoptotic Pathways

Apoptosis, or programmed cell death, is primarily executed through two main signaling cascades: the intrinsic and extrinsic pathways. nih.govnih.govassaygenie.com Both pathways converge on the activation of executioner caspases but are initiated by different stimuli. nih.gov

The intrinsic pathway , also known as the mitochondrial pathway, is triggered by intracellular stresses. nih.govassaygenie.com Its regulation is heavily dependent on the Bcl-2 family of proteins. nih.gov An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, causing the release of cytochrome c into the cytoplasm. mdpi.comnih.gov Cytoplasmic cytochrome c then binds to Apoptotic protease activating factor-1 (Apaf-1) and procaspase-9 to form a complex called the apoptosome, which activates caspase-9, an initiator caspase. nih.govresearchgate.net This, in turn, activates the executioner caspases like caspase-3. nih.gov The modulation of Bax and Bcl-2 by frullanolide-like compounds strongly suggests the involvement of this intrinsic pathway. nih.gov

The extrinsic pathway is initiated by extracellular signals through the binding of death ligands (such as TNF-α or FasL) to their corresponding death receptors on the cell surface. nih.govassaygenie.commdpi.com This engagement leads to the formation of a death-inducing signaling complex (DISC), which recruits and activates the initiator caspase-8. assaygenie.commdpi.com Activated caspase-8 can then directly activate executioner caspases or, in some cell types, cleave the BH3-only protein Bid into its truncated form, tBid. assaygenie.com tBid then engages the intrinsic pathway, amplifying the apoptotic signal. assaygenie.com Therefore, the two pathways are not entirely separate and can intersect. nih.gov

Table 2: Comparison of Intrinsic and Extrinsic Apoptotic Pathways

| Feature | Intrinsic Pathway | Extrinsic Pathway |

| Initiating Signals | Intracellular stress (e.g., DNA damage). nih.govassaygenie.com | Extracellular death ligands (e.g., TNF-α, FasL). nih.govmdpi.com |

| Key Proteins | Bcl-2 family (Bax, Bcl-2), Cytochrome c, Apaf-1. nih.govresearchgate.net | Death receptors (e.g., TNFR1, FasR), FADD, TRADD. assaygenie.com |

| Initiator Caspase | Caspase-9. nih.govresearchgate.net | Caspase-8. assaygenie.commdpi.com |

| Point of Convergence | Activation of executioner caspases (e.g., Caspase-3). nih.gov | Activation of executioner caspases (e.g., Caspase-3). nih.gov |

Impact on Cell Survival Proteins and Signal Transduction (e.g., p-Akt, FoxO3a, β-catenin, PP2A-A subunit)

The PI3K/Akt signaling pathway is a crucial mediator of cell survival, growth, and proliferation. Akt, a serine/threonine kinase, promotes cell survival by phosphorylating and inactivating several pro-apoptotic targets, including the Forkhead box O3 (FoxO3a) transcription factor. nih.gov When phosphorylated by Akt, FoxO3a is sequestered in the cytoplasm, preventing it from translocating to the nucleus and transcribing genes that promote apoptosis. nih.gov

Protein Phosphatase 2A (PP2A) acts as a tumor suppressor by counteracting the activity of pro-survival kinases like Akt. nih.gov PP2A can dephosphorylate Akt, leading to its inactivation. researchgate.net Furthermore, PP2A can directly dephosphorylate FoxO3a at the sites targeted by Akt. nih.govresearchgate.net This dephosphorylation allows FoxO3a to enter the nucleus and initiate the transcription of pro-apoptotic genes. nih.gov The PP2A enzyme itself is a complex structure, typically consisting of a catalytic C subunit, a scaffolding A subunit, and a regulatory B subunit. nih.gov The interaction between PP2A and its targets, like Akt and FoxO3a, is a dynamic process that can determine a cell's fate. nih.govresearchgate.net Therefore, compounds that can modulate the activity of the PP2A-Akt-FoxO3a axis have significant potential to influence cell survival and apoptosis.

Exploration of Specific Cellular Targets (e.g., Epidermal Growth Factor Receptor (EGFR))

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a fundamental role in regulating cell growth, proliferation, and survival. nih.govnih.gov EGFR is a member of the ErbB family of receptors and is activated by the binding of specific ligands, such as epidermal growth factor (EGF). frontiersin.org Upon activation, EGFR triggers multiple downstream signaling pathways, including the PI3K/Akt pathway, which are critical for promoting cell survival and inhibiting apoptosis. nih.gov

In many types of cancer, EGFR is overexpressed or mutated, leading to its sustained activation and uncontrolled cell proliferation. nih.gov This "oncogene addiction" makes EGFR an attractive target for therapeutic intervention. nih.gov Targeting EGFR can be achieved through small molecule tyrosine kinase inhibitors or monoclonal antibodies that block ligand binding. nih.gov Inhibition of EGFR activity suppresses the downstream pro-survival signals, thereby hindering tumor cell growth and rendering them more susceptible to apoptosis. nih.gov Given its central role in cell signaling, EGFR represents a potential molecular target for anticancer compounds.

Investigations into Anti-Inflammatory Activities

Emerging evidence highlights the anti-inflammatory potential of this compound and its analogs, such as 7-hydroxyfrullanolide. nih.govresearchgate.net Inflammation is a complex biological response involving various immune cells and signaling molecules called cytokines. While it is a crucial protective mechanism, chronic inflammation contributes to the pathogenesis of numerous diseases. A key therapeutic strategy is to inhibit the overproduction of pro-inflammatory cytokines. nih.gov Studies have demonstrated that sesquiterpene lactones, the class of compounds to which this compound belongs, possess significant anti-inflammatory activities. researchgate.net

Modulation of Immune Cell Responses (e.g., CD4+ T Cells, Macrophages)

The anti-inflammatory effects of compounds can be mediated through their influence on key immune cells such as T cells and macrophages. Macrophages are versatile cells of the innate immune system that can adopt different functional phenotypes in response to environmental cues. frontiersin.org They play a central role in initiating and resolving inflammation. frontiersin.org

CD4+ T cells, a type of lymphocyte, are crucial orchestrators of the adaptive immune response. Certain subsets, like CD4+CD25+ regulatory T cells (Tregs), have potent immunosuppressive functions. nih.gov Research has shown that Tregs can directly suppress the pro-inflammatory functions of monocytes and macrophages. nih.gov This includes inhibiting the production of inflammatory cytokines by macrophages and altering their cell surface markers to reduce their capacity to stimulate other T cells. nih.gov The modulation of macrophage and T cell interactions is a significant mechanism for controlling inflammatory responses.

Regulation of Inflammatory Cytokine Production (e.g., TNF-α, IL-6)

A hallmark of the anti-inflammatory activity of this compound analogs is the ability to suppress the production of key pro-inflammatory cytokines. Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are potent cytokines that drive inflammatory processes and are implicated in a wide range of inflammatory diseases. nih.govnih.gov TNF-α is secreted mainly by macrophages, while IL-6 has pleiotropic activities, including the induction of acute phase proteins. nih.gov

The analog 7-hydroxyfrullanolide has been shown to significantly and dose-dependently reduce the production of both TNF-α and IL-6 from human immune cells. nih.gov This inhibition was observed in peripheral blood mononuclear cells and in synovial cells from patients with rheumatoid arthritis, indicating a broad anti-inflammatory effect. nih.gov This direct regulation of inflammatory cytokine production is a primary mechanism behind the observed anti-inflammatory properties of this class of compounds. nih.gov

Table 3: Summary of Anti-Inflammatory Effects

| Target Cell/Molecule | Effect of this compound Analogs |

| Immune Cells | |

| Macrophages | Potential modulation of pro-inflammatory responses. nih.gov |

| Cytokines | |

| TNF-α | Production is significantly diminished. nih.gov |

| IL-6 | Production is significantly diminished. nih.gov |

Impact on Intracellular Signaling Cascades (e.g., Intracellular Ca2+ Levels)

The biological activities of this compound and its analogs extend to the modulation of critical intracellular signaling cascades, with a notable impact on intracellular calcium (Ca2+) levels. The regulation of Ca2+ homeostasis is a fundamental process that governs a multitude of cellular functions, and its dysregulation is implicated in various pathological conditions.

Mechanistic studies have revealed that 7-hydroxy frullanolide (7HF), a derivative of this compound, influences intracellular Ca2+ concentrations. At early time points of cellular activation, 7HF has been shown to increase intracellular Ca2+ amounts, exceeding the levels induced by activation signals alone nih.gov. This elevation of intracellular Ca2+ is functionally significant. The use of BAPTA, an intracellular Ca2+ chelator, was able to counteract the effects of 7HF, confirming the role of increased Ca2+ in the compound's mechanism of action nih.gov.

Further investigations into the cardiovascular effects of 7-HF have elucidated its role in modulating calcium channels. It has been demonstrated that 7-HF can reduce peripheral vascular resistance by inhibiting voltage-dependent calcium channels and preventing the release of calcium from intracellular stores nih.govmdpi.com. This action contributes to its cardioprotective effects by decreasing the cardiac workload nih.govmdpi.com.

In silico studies have provided additional insights, suggesting that 7HF can bind to several key proteins involved in calcium signaling, including TRPV1, IP3R, and SERCA nih.govresearchgate.net. The interaction with these channels and pumps is mechanistically important for its observed effects on both immune and cardiac cells. The inhibitory effects of 7HF on CD4+ T cell and macrophage responses have been linked to its influence on Ca2+ signaling, as the use of Ca2+ channel inhibitors like Ruthenium Red and 2-Aminoethoxydiphenyl borate diminished the compound's inhibitory actions nih.govresearchgate.net.

Influence on Gene Expression related to Inflammation (e.g., iNOS, Nrf2)

This compound analogs have demonstrated a significant capacity to modulate the expression of genes centrally involved in the inflammatory process, particularly inducible nitric oxide synthase (iNOS) and Nuclear factor erythroid 2-related factor 2 (Nrf2). These molecules are critical regulators of the cellular response to oxidative stress and inflammation.

Studies on 7-hydroxy frullanolide (7-HF) have highlighted its potent anti-inflammatory properties, which are, in part, mediated through the regulation of iNOS and Nrf2 gene expression nih.govmdpi.com. In a model of myocardial injury, treatment with 7-HF led to a significant reduction in the mRNA expression of iNOS nih.govmdpi.com. iNOS is a key enzyme responsible for the production of nitric oxide, a signaling molecule that, when overproduced during inflammation, can contribute to tissue damage.

Concurrently, 7-HF was found to increase the mRNA expression of the cardioprotective gene Nrf2 nih.govmdpi.com. Nrf2 is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes nih.govmdpi.com. By upregulating Nrf2, 7-HF enhances the cell's ability to combat oxidative stress, a key component of inflammation and tissue injury. The activation of the Nrf2 pathway can negatively modulate the NF-κB signaling pathway, a primary driver of inflammation, thereby reducing the expression of pro-inflammatory genes like iNOS nih.govresearchgate.net.

The interplay between Nrf2 and iNOS is a crucial aspect of the anti-inflammatory effects of frullanolide analogs. Nrf2 activation can suppress the expression of pro-inflammatory markers, including iNOS, which is often upregulated in inflammatory conditions mdpi.com. This dual action of downregulating a pro-inflammatory mediator (iNOS) while upregulating a protective transcription factor (Nrf2) underscores the therapeutic potential of these compounds in managing inflammatory disorders.

Studies on Metabolic Disorder-Related Activities of Analogs

Analogs of this compound have been investigated for their potential therapeutic applications in metabolic disorders. These compounds have shown promise in modulating key aspects of metabolic syndrome, including obesity, dyslipidemia, and atherosclerosis google.com. The core structure of these analogs, often a tricyclic ring system, can be naturally derived or synthetically produced google.com.

In Vitro Models of Lipid Accumulation (e.g., Adipocytes, Macrophages)

In vitro studies utilizing cell-based assays have been instrumental in demonstrating the anti-adipogenesis activity of several natural analogs of 7-hydroxyfrullanolide google.com. Adipocytes and macrophages are key cell types in the context of metabolic disorders, playing crucial roles in lipid storage and inflammation within adipose tissue mdpi.comias.ac.in.

Research has shown that in co-cultures of adipocytes and macrophages, certain flavonoids can inhibit lipid accumulation mdpi.com. Macrophages can influence adipogenesis, and their presence can lead to larger lipid vesicles in adipocytes, indicating a more mature state nih.gov. The accumulation of lipids within macrophages is also a feature of metabolic dysfunction biorxiv.org. Analogs of this compound are being explored for their ability to mitigate these processes, potentially by interfering with the molecular pathways that govern adipogenesis and lipid uptake in these cell types google.com.

Regulation of Lipolysis

Lipolysis, the breakdown of triglycerides into free fatty acids and glycerol, is a tightly regulated process in adipocytes that is crucial for maintaining energy homeostasis nih.gov. Dysregulated lipolysis is implicated in metabolic diseases such as obesity and type 2 diabetes nih.gov.

While direct studies on the regulation of lipolysis by this compound analogs are emerging, the broader class of natural compounds to which they belong is known to influence this pathway. The process of lipolysis is controlled by the sequential action of lipases, including adipose triglyceride lipase (PNPLA2) and hormone-sensitive lipase nih.gov. The activity of these enzymes is modulated by a complex interplay of hormonal signals and intracellular mechanisms nih.govresearchgate.net. Long-chain fatty acids, the products of lipolysis, can act as feedback inhibitors of this process nih.gov. Given the impact of frullanolide analogs on lipid metabolism, it is plausible that they may also exert regulatory effects on the key enzymes and signaling pathways involved in lipolysis.

Modulation of Metabolic Biomarker Proteins (e.g., CD36)

A key aspect of the metabolic activity of this compound analogs involves the modulation of important biomarker proteins such as CD36. CD36 is a scavenger receptor that plays a pivotal role in the uptake of long-chain fatty acids by cells and is implicated in lipid accumulation and metabolic dysfunction when fat supply is excessive nih.govresearchgate.net.

The expression of CD36 is observed in various cell types, including macrophages, and it contributes to chronic inflammation and insulin resistance, which are common features of obesity and dyslipidemia ias.ac.in. By modulating the expression or function of CD36, frullanolide analogs could influence fatty acid metabolism and the inflammatory responses associated with metabolic disorders nih.gov. The ability of these compounds to interact with such key metabolic proteins underscores their potential as therapeutic agents for conditions like atherosclerosis and obesity google.com.

Effects on Cardiac Function and Myocardial Injury Models

Analogs of this compound, particularly 7-hydroxy frullanolide (7-HF), have demonstrated significant cardioprotective effects in models of myocardial injury nih.govmdpi.com. Myocardial infarction, a leading cause of death, is an area of intense research, and protecting the myocardium from ischemic damage is a primary goal nih.govmdpi.com.

In a rat model of isoproterenol-induced myocardial infarction, 7-HF significantly reduced the extent of myocardial injury by decreasing the infarct size and preserving the histological structure of the heart tissue nih.govmdpi.com. Furthermore, it led to a reduction in the release of cardiac biomarkers such as cardiac troponin I (cTnI), creatine kinase-MB (CK-MB), lactate dehydrogenase (LDH), alanine transaminase (ALT), and aspartate transaminase (AST), which are indicative of cardiac damage mdpi.com.

The cardioprotective mechanism of 7-HF involves the improvement of cardiac function by reducing the cardiac workload. This is achieved through a negative chronotropic (heart rate) and inotropic (contractility) effect, as well as by lowering peripheral vascular resistance nih.govmdpi.com. As mentioned previously, this is partly due to the inhibition of voltage-dependent calcium channels and the release of calcium from intracellular stores nih.govmdpi.com. The modulation of iNOS and Nrf2 gene expression also plays a crucial role in its cardioprotective activity nih.govmdpi.com.

Structure Activity Relationship Sar Studies and Rational Design of + Frullanolide Derivatives

Elucidation of Stereochemical Determinants of Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of many drugs and natural products. numberanalytics.comnih.gov In the case of (+)-Frullanolide, its specific stereoisomeric form is essential for its biological function. ontosight.ai The importance of stereochemistry is highlighted by the fact that different stereoisomers of a compound can have vastly different biological effects, with one enantiomer being active while the other is inactive or even toxic. nih.govunibo.it

The biological activity of sesquiterpene lactones is often dependent on their stereochemistry. scispace.com For instance, different species of the liverwort genus Frullania produce enantiomeric forms of frullanolide (B1214250), namely this compound and (-)-frullanolide. iseo2024.hu This natural occurrence of enantiomers provides a valuable opportunity to study the influence of stereochemistry on biological activity. hebmu.edu.cn The distinct three-dimensional shapes of these enantiomers can lead to different interactions with chiral biological targets such as enzymes and receptors, ultimately resulting in varied pharmacological responses. nih.gov

Interactive Table: Stereoisomers of Frullanolide

| Stereoisomer | Biological Activity Notes |

|---|---|

| This compound | The naturally occurring enantiomer with reported biological activities. ontosight.ai |

Systematic Chemical Modification and Analogue Synthesis

The systematic chemical modification of the this compound structure and the synthesis of its analogues are key strategies in SAR studies. googleapis.comnih.govrsc.orgrsc.org This process involves making specific changes to the molecule's scaffold and observing the resulting impact on its biological activity. nih.gov The synthesis of various derivatives allows for a comprehensive exploration of the chemical space around the parent compound. googleapis.comfrontiersin.org

One common modification involves the α-methylene-γ-lactone moiety, a structural feature often crucial for the biological activity of sesquiterpene lactones. encyclopedia.pubmdpi.comresearchgate.net The reactivity of this group, particularly its ability to undergo Michael-type addition with nucleophiles like the thiol groups in proteins, is a key aspect of its mechanism of action. encyclopedia.pubhebmu.edu.cn Another area of modification is the introduction or alteration of other functional groups, such as hydroxyl groups. For example, the derivative 7-Hydroxy Frullanolide has been shown to possess anti-inflammatory properties. encyclopedia.pubmdpi.comdntb.gov.ua

The synthesis of these analogues can be achieved through various chemical reactions. For instance, new derivatives can be created by reacting the parent compound with different reagents to introduce new functional groups or alter existing ones. nih.gov These synthetic efforts are essential for generating a library of compounds that can be screened for enhanced biological activity. nih.govrsc.orgrsc.org

Correlation of Structural Features with Specific Biological Activities

A primary goal of SAR studies is to establish a clear correlation between specific structural features of this compound and its derivatives and their observed biological activities. ontosight.aimdpi.comresearchcommons.org This involves analyzing the data from the biological evaluation of a series of analogues to identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency and selectivity. nih.govnih.gov

For many sesquiterpene lactones, the α-methylene-γ-lactone group is a key determinant of their biological effects, including anti-inflammatory and cytotoxic activities. encyclopedia.pubmdpi.com The ability of this group to act as a Michael acceptor and form covalent bonds with biological macromolecules is a well-established mechanism of action. hebmu.edu.cn However, other structural elements also play a significant role. For example, the presence and position of hydroxyl groups or ester functionalities can greatly influence the biological profile of the molecule. encyclopedia.pubmdpi.com In some cases, an ester group at a specific position might be more critical for cytotoxicity than the α-methylene-γ-lactone moiety. encyclopedia.pubmdpi.com

Interactive Table: Structure-Activity Relationship Insights for Frullanolide Analogues

| Structural Feature | Impact on Biological Activity |

|---|---|

| α-methylene-γ-lactone | Often crucial for activity through Michael addition with biological nucleophiles. encyclopedia.pubhebmu.edu.cnmdpi.com |

| Hydroxyl Groups | Introduction of groups like in 7-Hydroxy Frullanolide can confer specific activities such as anti-inflammatory effects. encyclopedia.pubmdpi.comdntb.gov.ua |

| Ester Groups | The presence and position of ester groups can be more important for cytotoxicity than the lactone ring in some sesquiterpenes. encyclopedia.pubmdpi.com |

| Carbon Skeleton | The overall shape and conformation of the molecule influence its interaction with biological targets. encyclopedia.pubmdpi.com |

Computational Approaches in SAR Analysis and Lead Optimization

In recent years, computational methods have become an indispensable tool in SAR analysis and the rational design of new drugs. abap.co.indovepress.commdpi.comijpsjournal.comnih.govajol.info These in silico techniques can predict the biological activity of novel compounds, analyze their pharmacokinetic properties, and elucidate their binding modes with target proteins. nih.govherbmedpharmacol.commdpi.comfip.org

Molecular docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. herbmedpharmacol.commdpi.comfip.org By docking various this compound analogues into the active site of a target enzyme, researchers can estimate their binding affinities and identify key interactions. mdpi.comresearchgate.net This information can guide the design of new derivatives with improved binding and, consequently, higher potency. rsc.org

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of a series of compounds with their biological activities. researchcommons.orgnih.govnih.gov These models can then be used to predict the activity of untested or even unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and biological evaluation. researchcommons.orgnih.gov Computational tools can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for the development of safe and effective drugs. abap.co.inijpsjournal.comnih.gov

By integrating these computational approaches with traditional experimental methods, the process of lead optimization can be significantly accelerated, leading to the more efficient discovery of novel therapeutic agents based on the this compound scaffold. mdpi.comijpsjournal.commdpi.com

Future Directions and Translational Perspectives in + Frullanolide Research

Advanced Mechanistic Studies to Uncover Novel Biological Targets

The biological activity of many sesquiterpene lactones (SLs), including (+)-Frullanolide, is largely attributed to their common chemical structures. hebmu.edu.cn A key feature is the α-methylene-γ-lactone group, which acts as an electrophilic site capable of forming covalent bonds with nucleophilic centers on biological macromolecules, particularly the thiol groups of cysteine residues in proteins, through a process known as Michael addition. hebmu.edu.cnmdpi.comtandfonline.com This alkylation can disrupt protein function, affecting numerous cellular processes like gene regulation and metabolism. mdpi.com

While this general mechanism provides a foundation, advanced studies are beginning to pinpoint more specific targets for this compound and related compounds. Research has shown that frullanolide (B1214250) can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammatory responses, by targeting the IκB kinase β (IKKβ) subunit. ijbs.com Furthermore, studies on breast cancer cell lines revealed that frullanolide induces apoptosis (programmed cell death) through both p53-dependent and p53-independent pathways, depending on the cell type. nih.govresearchgate.net In certain triple-negative breast cancer cells, its potent activity suggests a possible interaction with the Epidermal Growth Factor Receptor (EGFR), a target of significant interest in cancer therapy. nih.gov

Future mechanistic studies will likely employ techniques such as affinity chromatography and proteomics to isolate and identify the direct protein binding partners of this compound, moving beyond pathway-level observations to specific molecular interactions.

Table 1: Potential Molecular Targets and Mechanisms of this compound and Related Sesquiterpene Lactones

| Compound/Class | Potential Target(s) | Observed Mechanism/Effect | Reference(s) |

| This compound | IκB kinase β (IKKβ) | Suppression of NF-κB activation. | ijbs.com |

| p53-dependent/independent pathways | Induction of apoptosis in breast cancer cells. | nih.govresearchgate.net | |

| Epidermal Growth Factor Receptor (EGFR) | Suggested involvement in toxicity in EGFR-positive breast cancer cells. | nih.gov | |

| Sesquiterpene Lactones (General) | NF-κB, STAT3, JAK kinases | Inhibition of pro-inflammatory and survival signaling pathways. | tandfonline.comnih.govnih.govcore.ac.uk |

| Thiol-bearing proteins (e.g., enzymes, transcription factors) | Covalent modification (alkylation) leading to inhibition of protein function. | hebmu.edu.cnmdpi.comtandfonline.com |

Development of Analytical Methodologies for Complex Biological Matrices

To understand the pharmacokinetics—absorption, distribution, metabolism, and excretion—of this compound, robust analytical methods capable of detecting and quantifying it in complex biological matrices like plasma, serum, or tissue are essential. researchgate.netcreative-proteomics.com The analysis of SLs presents challenges due to their potential for thermal instability, low concentrations in biological samples, and interference from other matrix components. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is considered the method of choice for analyzing SLs, owing to their relatively low volatility. nih.govresearchgate.netresearchgate.net HPLC is often coupled with various detectors to enhance sensitivity and selectivity:

Mass Spectrometry (HPLC-MS): Techniques like HPLC with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) provide high sensitivity and structural information, making them powerful tools for quantification. nih.govresearchgate.net Ultra-Performance Liquid Chromatography coupled to High-Resolution Mass Spectrometry (UPLC-HRMS) is particularly useful for screening complex mixtures like plant extracts or biological samples. researchgate.net

UV Detection (HPLC-UV): This is a more common but less selective method that relies on the compound's ability to absorb ultraviolet light. nih.gov

Gas Chromatography (GC) combined with Mass Spectrometry (GC-MS) is also a widespread technique, especially for more volatile sesquiterpenes, though it may be less suitable for thermally labile lactones. nih.govresearchgate.net

Future development will likely focus on creating validated, high-throughput UPLC-MS/MS methods specifically for this compound. These methods would enable precise quantification in preclinical and clinical studies, which is critical for understanding its behavior in a biological system.

Table 2: Comparison of Analytical Techniques for Sesquiterpene Lactone Analysis

| Technique | Principle | Advantages | Disadvantages | Reference(s) |

| HPLC-MS | Liquid-phase separation followed by mass-based detection. | High sensitivity and selectivity; provides structural information; suitable for non-volatile and thermally labile compounds. | Higher equipment cost; potential for matrix effects (ion suppression). | nih.govresearchgate.netresearchgate.net |

| HPLC-UV | Liquid-phase separation followed by UV absorbance detection. | Widely available; robust; lower cost. | Lower sensitivity and selectivity compared to MS; requires a chromophore. | nih.gov |

| GC-MS | Gas-phase separation followed by mass-based detection. | Excellent separation for volatile compounds; high sensitivity. | Not suitable for thermally labile or non-volatile compounds; may require derivatization. | nih.govresearchgate.net |

| Spectrophotometry | Measures absorbance after a chemical reaction (e.g., with sulfhydryl reagents). | Simple; low cost. | Low specificity; indirect measurement; susceptible to interfering substances. | nih.gov |

Exploration of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of a natural compound can often be enhanced when used in combination with other agents. This phenomenon, known as synergy, occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov Combinational approaches can lead to lower effective doses, reduced side effects, and the potential to overcome drug resistance. nih.govnih.gov

While specific studies on the synergistic effects of this compound are yet to be conducted, research on other SLs provides a strong rationale for this line of inquiry. For example:

Combination with Chemotherapy: One study found that the SL eremophilanolide (EPD) exhibited synergistic effects with the conventional chemotherapy drugs cisplatin (B142131) and paclitaxel (B517696) in ovarian cancer cell lines, including a drug-resistant line. researchgate.net Other SLs have been shown to sensitize cancer cells to chemotherapeutic agents. nih.gov

Combination with Immunotherapy: A sesquiterpene lactone-rich fraction from Inula helenium was shown to significantly enhance the antitumor effect of an anti-PD-1 antibody (an immune checkpoint inhibitor) in a colorectal cancer model. mdpi.comnih.gov

Future research should investigate this compound in combination with both conventional drugs and other phytochemicals. Such studies could reveal novel therapeutic strategies, particularly in complex diseases like cancer where multi-target approaches are often more effective.

Table 3: Examples of Synergistic Combinations Involving Sesquiterpene Lactones

| Sesquiterpene Lactone (SL) / SL-Rich Fraction | Combination Agent | Disease Model | Type of Interaction | Reference(s) |

| Eremophilanolide (EPD) | Cisplatin | Ovarian Cancer (drug-resistant cells) | Synergy | researchgate.net |

| Eremophilanolide (EPD) | Paclitaxel | Ovarian Cancer | Synergy | researchgate.net |

| SL-rich fraction of Inula helenium | Anti-PD-1 Antibody | Colorectal Cancer (murine model) | Synergy (enhanced antitumor effect) | mdpi.comnih.gov |

| Alantolactone (B1664491) | Doxorubicin | Breast Cancer (drug-resistant cells) | Overcame drug resistance | nih.gov |

Innovative Delivery Systems for Enhanced Biological Efficacy

A significant hurdle for the therapeutic application of many SLs, including likely this compound, is their poor physicochemical properties, such as low aqueous solubility and limited bioavailability. mdpi.comnih.govmdpi.com These factors can hinder a compound from reaching its target site in sufficient concentrations. Innovative drug delivery systems are being developed to overcome these limitations. nih.govmdpi.comimrpress.com

Nanocarriers, in particular, offer promising solutions by encapsulating lipophilic compounds like SLs, thereby improving their stability, solubility, and delivery. nih.govmdpi.com

Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. nih.govmdpi.com Liposomal formulations of the SL parthenolide (B1678480) have been developed to enhance its therapeutic value. nih.gov Studies with another SL, β-caryophyllene, showed that liposomes could effectively retain the compound and modulate membrane fluidity. mdpi.com

Polymeric Nanoparticles: Made from biocompatible and biodegradable polymers like polylactic-co-glycolic acid (PLGA), these nanoparticles can protect the encapsulated drug from degradation and provide controlled, sustained release. mdpi.comnih.gov

Hydrogels: These are polymer networks that can absorb large amounts of water and are used for controlled drug release. imrpress.com

Integration of Omics Technologies (e.g., Proteomics, Transcriptomics) for Comprehensive Biological Understanding

To gain a comprehensive, unbiased view of the biological effects of this compound, the integration of "omics" technologies is essential. researchgate.net These high-throughput approaches analyze the global state of molecules like proteins (proteomics) or RNA transcripts (transcriptomics) within a cell or tissue, providing a snapshot of the cellular response to a compound. nih.gov

While specific omics studies on this compound are not yet available, research on other SLs demonstrates the power of this approach:

Transcriptomics: The analysis of gene expression profiles in response to treatment with the SLs alantolactone and isoalantolactone (B1672209) revealed the activation of multiple immune-related pathways. mdpi.com In another study, combining a SL-rich fraction with an anti-PD-1 antibody led to transcriptomic changes indicating enhanced T-cell mediated immunity and a shift towards a more anti-tumor macrophage profile (M1-like). mdpi.comresearchgate.net

Proteomics and Metabolomics: A study on the SL helenalin (B1673037) used proteomics to show that the compound strongly affected carbohydrate metabolism and protein folding in immune cells. nih.govresearchgate.net In a separate study, proteomic analysis of glioblastoma cells treated with the SLs goyazensolide (B1232741) and lychnofolide revealed alterations in proteins involved in glycolytic metabolism and cellular catabolism. researchgate.net

Applying transcriptomics and proteomics to this compound-treated cells would be a critical next step. This would help build a comprehensive map of the signaling pathways it modulates, uncover novel mechanisms of action, and identify potential biomarkers to track its activity. medscape.com

Table 4: Application of Omics Technologies in Sesquiterpene Lactone Research

| Omics Technology | Sesquiterpene Lactone(s) | Key Findings | Reference(s) |

| Transcriptomics | Alantolactone, Isoalantolactone | Activated immune-related pathways; enhanced effects of anti-PD-1 therapy. | mdpi.comnih.govresearchgate.net |

| Proteomics | Goyazensolide, Lychnofolide | Altered proteins involved in glycolytic metabolism and cellular catabolism in glioblastoma cells. | researchgate.net |

| Proteomics & Metabolomics | Helenalin | Affected carbohydrate metabolism and protein folding in immune cells. | nih.govresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.